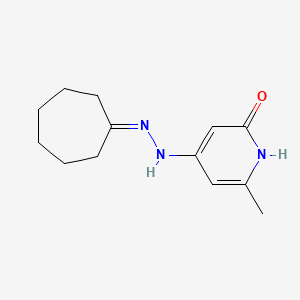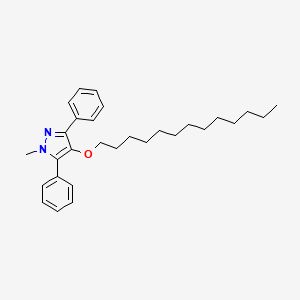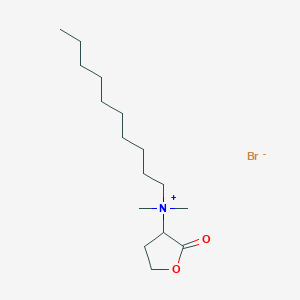![molecular formula C23H32N2O B14594976 (E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene CAS No. 60692-74-2](/img/structure/B14594976.png)
(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two phenyl rings. This particular compound is notable for its unique substituents: a hexyloxy group on one phenyl ring and a 2-methylbutyl group on the other. These substituents can influence the compound’s physical and chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene typically involves the following steps:
Formation of the Hexyloxyphenyl Intermediate: This can be achieved through a Williamson ether synthesis, where 4-bromophenol reacts with hexyl bromide in the presence of a base such as sodium hydroxide to form 4-(hexyloxy)phenol.
Formation of the 2-Methylbutylphenyl Intermediate: This involves the alkylation of 4-bromophenyl with 2-methylbutyl bromide under similar conditions to form 4-(2-methylbutyl)phenol.
Diazotization and Coupling: The final step involves the diazotization of the two intermediates followed by a coupling reaction to form the azobenzene compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction of the diazene group can be achieved using reducing agents like sodium dithionite, resulting in the formation of the corresponding hydrazine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium dithionite in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated azobenzene derivatives.
Scientific Research Applications
(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a photoresponsive material due to its ability to undergo reversible photoisomerization, making it useful in molecular switches and light-driven actuators.
Biology: Investigated for its potential in controlling biological processes through light activation, such as in optogenetics.
Medicine: Explored for its potential in drug delivery systems where light can trigger the release of therapeutic agents.
Mechanism of Action
The primary mechanism by which (E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene exerts its effects is through photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) isomers. This change in configuration can alter the compound’s physical and chemical properties, such as polarity and molecular shape, which in turn can affect its interactions with other molecules and materials .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound without any substituents.
Disubstituted Azobenzenes: Compounds with various substituents on the phenyl rings, such as methyl, ethyl, or methoxy groups.
Uniqueness
(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene is unique due to its specific substituents, which can impart distinct properties such as increased hydrophobicity and altered electronic effects. These properties can enhance its performance in applications like photoresponsive materials and biological systems .
Properties
CAS No. |
60692-74-2 |
|---|---|
Molecular Formula |
C23H32N2O |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(4-hexoxyphenyl)-[4-(2-methylbutyl)phenyl]diazene |
InChI |
InChI=1S/C23H32N2O/c1-4-6-7-8-17-26-23-15-13-22(14-16-23)25-24-21-11-9-20(10-12-21)18-19(3)5-2/h9-16,19H,4-8,17-18H2,1-3H3 |
InChI Key |
RVHTVBHTVIJZTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)



![Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-](/img/structure/B14594916.png)
![1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14594925.png)



![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)


![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)
